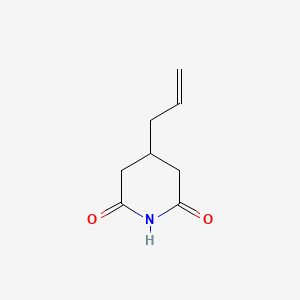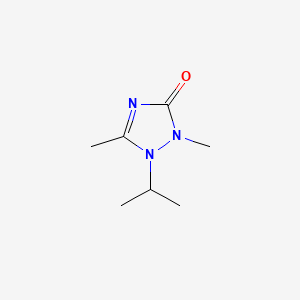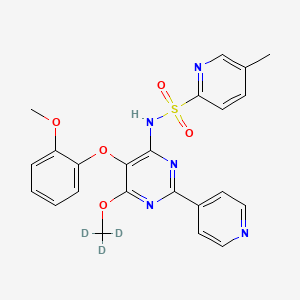
(S)-2-Methylhexanol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Methylhexanol-d3 is a deuterated alcohol, where three hydrogen atoms are replaced by deuterium. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. The presence of deuterium makes it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, as it helps in tracing and understanding reaction mechanisms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methylhexanol-d3 typically involves the deuteration of (S)-2-Methylhexanol. One common method is the catalytic hydrogenation of (S)-2-Methylhexanal using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions usually involve moderate temperatures and pressures to ensure efficient deuteration.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of deuterium gas in large quantities and the recycling of catalysts are crucial for cost-effective production.
化学反应分析
Types of Reactions: (S)-2-Methylhexanol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (S)-2-Methylhexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (S)-2-Methylhexane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Thionyl chloride in the presence of pyridine at room temperature.
Major Products:
Oxidation: (S)-2-Methylhexanoic acid.
Reduction: (S)-2-Methylhexane.
Substitution: (S)-2-Methylhexyl chloride.
科学研究应用
(S)-2-Methylhexanol-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Industry: this compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of (S)-2-Methylhexanol-d3 primarily involves its role as a deuterated tracer. In NMR spectroscopy, the presence of deuterium atoms provides distinct signals that help in elucidating the structure and dynamics of molecules. In biological systems, the incorporation of deuterium can alter the metabolic pathways, providing insights into enzyme activities and metabolic fluxes.
相似化合物的比较
- (S)-2-Methylhexanol
- ®-2-Methylhexanol
- (S)-2-Methylhexanoic acid
- (S)-2-Methylhexane
Comparison: (S)-2-Methylhexanol-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and metabolic studies. Compared to its non-deuterated counterpart, (S)-2-Methylhexanol, the deuterated version provides more precise and detailed information in scientific research. The chiral nature of the compound also allows for studies on stereochemistry and enantiomeric interactions.
属性
CAS 编号 |
1329614-76-7 |
|---|---|
分子式 |
C7H16O |
分子量 |
119.222 |
IUPAC 名称 |
(2S)-2-(trideuteriomethyl)hexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1/i2D3 |
InChI 键 |
LCFKURIJYIJNRU-HMQROFFESA-N |
SMILES |
CCCCC(C)CO |
同义词 |
(S)-2-Methyl-1-hexanol-d3; (-)-2-Methyl-1-hexanol-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)
![1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine](/img/structure/B587172.png)




![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid](/img/structure/B587189.png)
![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)
![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)

